molecular formula C8H9N5OS2 B11108187 2-{[2-Amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetamide

2-{[2-Amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B11108187
M. Wt: 255.3 g/mol
InChI Key: GDPXECRGWWQKJB-UHFFFAOYSA-N
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Description

2-{[2-AMINO-5-CYANO-6-(METHYLSULFANYL)-4-PYRIMIDINYL]SULFANYL}ACETAMIDE is a complex organic compound with significant potential in various scientific fields. It is characterized by its pyrimidine ring structure, which is substituted with amino, cyano, and methylsulfanyl groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-AMINO-5-CYANO-6-(METHYLSULFANYL)-4-PYRIMIDINYL]SULFANYL}ACETAMIDE typically involves the cyanoacetylation of amines. This process can be carried out using various methods, including:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods mentioned above can be scaled up with appropriate modifications to suit industrial requirements.

Chemical Reactions Analysis

Types of Reactions

2-{[2-AMINO-5-CYANO-6-(METHYLSULFANYL)-4-PYRIMIDINYL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[2-AMINO-5-CYANO-6-(METHYLSULFANYL)-4-PYRIMIDINYL]SULFANYL}ACETAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[2-AMINO-5-CYANO-6-(METHYLSULFANYL)-4-PYRIMIDINYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing various biochemical pathways. The methylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-AMINO-5-CYANO-6-(METHYLSULFANYL)-4-PYRIMIDINYL]SULFANYL}ACETAMIDE is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H9N5OS2

Molecular Weight

255.3 g/mol

IUPAC Name

2-(2-amino-5-cyano-6-methylsulfanylpyrimidin-4-yl)sulfanylacetamide

InChI

InChI=1S/C8H9N5OS2/c1-15-6-4(2-9)7(13-8(11)12-6)16-3-5(10)14/h3H2,1H3,(H2,10,14)(H2,11,12,13)

InChI Key

GDPXECRGWWQKJB-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=NC(=N1)N)SCC(=O)N)C#N

Origin of Product

United States

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